molecular formula C13H24N2O2 B13576730 Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13576730
M. Wt: 240.34 g/mol
InChI Key: OTKKWUPZYUSFQX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic compound with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under inert conditions, often using nitrogen or argon gas, to prevent oxidation. The reaction temperature is maintained at a low level, usually between 0°C and 5°C, to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically carried out in anhydrous solvents.

    Substitution: Nucleophiles like halides, alcohols; reactions are conducted in polar solvents like water or ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
  • Tert-butyl 2-azabicyclo[2.2.2]octane-2-carboxylate

Uniqueness

Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug design.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-6-4-9(5-7-10)11(15)8-14/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKKWUPZYUSFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CN)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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